[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
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Overview
Description
Desacetylcolchicine d-tartrate is a synthetic chemical compound derived from colchicine, a natural alkaloid found in the autumn crocus plant. It is known for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit microtubule polymerization and prevent cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desacetylcolchicine d-tartrate involves multiple steps, starting from colchicine. The process typically includes the removal of the acetyl group from colchicine to form desacetylcolchicine, followed by the reaction with tartaric acid to form the d-tartrate salt. The reaction conditions often involve the use of organic solvents such as chloroform and controlled temperatures to ensure high purity and yield .
Industrial Production Methods: Industrial production of desacetylcolchicine d-tartrate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of large reactors, precise temperature control, and purification techniques such as chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Desacetylcolchicine d-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Desacetylcolchicine d-tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving microtubule polymerization.
Biology: It serves as a tool to study cell division and microtubule dynamics.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Desacetylcolchicine d-tartrate exerts its effects by inhibiting microtubule polymerization, which is essential for cell division. It binds to tubulin, a protein that forms microtubules, preventing its polymerization and leading to cell cycle arrest. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Colchicine: The parent compound from which desacetylcolchicine is derived. It also inhibits microtubule polymerization but has different pharmacokinetic properties.
Trimethylcolchicinic acid: Another derivative of colchicine with similar biological activity.
NCI 1136: A related compound with anticancer properties .
Uniqueness: Desacetylcolchicine d-tartrate is unique due to its specific molecular structure, which allows it to effectively inhibit microtubule polymerization while potentially offering different pharmacokinetic and safety profiles compared to other similar compounds .
Properties
Molecular Formula |
C24H29NO11 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 |
InChI Key |
JLRWNBXMQCGSEJ-APBURCQWSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
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